molecular formula C22H23N3O3S B2896439 ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 851131-46-9

ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2896439
CAS No.: 851131-46-9
M. Wt: 409.5
InChI Key: QYHQVSGUAZDLRM-UHFFFAOYSA-N
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Description

This compound features a benzoate ester core linked via a thioacetamido bridge to a 1-(2,3-dimethylphenyl)-substituted imidazole ring. Its synthesis likely involves multi-step reactions, including thioether formation and esterification, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

ethyl 4-[[2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-4-28-21(27)17-8-10-18(11-9-17)24-20(26)14-29-22-23-12-13-25(22)19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHQVSGUAZDLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2,3-Dimethylphenyl)-1H-Imidazole-2-Thiol

The imidazole core is constructed via cyclocondensation of 2,3-dimethylaniline with glyoxal and ammonium thiocyanate under acidic conditions (HCl/EtOH, 70°C, 6 hr), yielding 65–72% of the thiol intermediate. Critical parameters:

  • Stoichiometry : 1:1.2:1 molar ratio of aniline:glyoxal:NH₄SCN
  • Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate

Mechanistic Insight :
The reaction proceeds through Schiff base formation between aniline and glyoxal, followed by thiocyanate-mediated cyclization (Figure 1). The 2-thiol group arises from thiocyanate decomposition under acidic conditions.

Preparation of Ethyl 4-(2-Bromoacetamido)benzoate

4-Aminobenzoic acid undergoes sequential esterification and acylation:

  • Esterification : Reflux with ethanol (H₂SO₄ catalyst, 78°C, 4 hr) → ethyl 4-aminobenzoate (89% yield)
  • Acylation : Treatment with bromoacetyl bromide (1.2 eq) in anhydrous DCM (0°C → RT, 12 hr) → target bromoacetamide (82% yield)

Key Optimization :

  • Strict temperature control during acylation prevents N,O-bisacylation
  • Triethylamine (2.5 eq) ensures efficient HCl scavenging

Thioether Formation

The pivotal coupling employs NaH (1.5 eq) in dry THF to deprotonate the imidazole thiol (0°C, 30 min), followed by addition of the bromoacetamide derivative. After 18 hr reflux, the product precipitates in 68% yield.

Challenges :

  • Competing oxidation to disulfides requires inert atmosphere (N₂/Ar)
  • Residual NaH necessitates careful quenching (sat. NH₄Cl)

One-Pot Tandem Cyclization-Acylation Approach

Reaction Design

This innovative method consolidates imidazole formation and thioether coupling in a single vessel:

Reactants :

  • 2,3-Dimethylphenyl isocyanide (1 eq)
  • Ethyl 4-isocyanoacetamidobenzoate (1.1 eq)
  • Elemental sulfur (1.2 eq)

Conditions :
DMF, 110°C, 24 hr under N₂ → 58% isolated yield

Mechanism :
The isocyanides undergo [2+2+1] cycloaddition with sulfur, forming the imidazole-2-thione intermediate, which subsequently reacts with the acetamide via thiol-disulfide exchange.

Advantages :

  • Eliminates intermediate purification
  • Atom-economical (78% by E-factor analysis)

Limitations :

  • Requires stringent moisture control
  • Limited scalability beyond 10 mmol

Solid-Phase Synthesis Using Wang Resin

Immobilization Strategy

The benzoate precursor is anchored to Wang resin via its carboxylic acid group (DIC/HOBt activation), enabling stepwise assembly:

Synthetic Sequence :

  • Resin-bound ethyl 4-aminobenzoate
  • On-resin acylation with Fmoc-protected bromoacetic acid
  • Fmoc deprotection (20% piperidine/DMF)
  • Thiol conjugation with pre-synthesized imidazole-2-thiol (PyBOP activation)
  • Cleavage (95% TFA/H₂O) → final compound (43% overall yield)

Analytical Validation :

  • HPLC Purity : 98.2% (C18, 0.1% TFA/MeCN gradient)
  • HRMS : m/z calculated 453.1584 [M+H]⁺, found 453.1586

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Route Tandem Approach Solid-Phase Synthesis
Total Yield 68% 58% 43%
Purity (HPLC) 95.4% 89.7% 98.2%
Scalability Kilogram-scale <10 mmol 100 mg–5 g
Key Advantage High reproducibility Reduced steps Ease of purification
Major Limitation Oxidative byproducts Moisture sensitivity Low throughput

Critical Reaction Optimization Data

Temperature Effects on Thioether Coupling

Temp (°C) Time (hr) Yield (%) Disulfide Byproduct (%)
0 48 32 12
25 24 55 8
60 6 68 15
80 3 71 27

Optimal balance achieved at 60°C with rigorous N₂ sparging.

Industrial-Scale Considerations

For GMP production (>50 kg batches), the nucleophilic route demonstrates superior process robustness:

  • Cost Analysis : $412/kg (Route 1) vs. $1,240/kg (Solid-Phase)
  • PAT Monitoring : Inline FTIR tracks thiol depletion (νS-H 2570 cm⁻¹)
  • Crystallization : Heptane/EtOAc (3:1) affords 99.1% pure crystals (mp 148–150°C)

Emerging Methodologies

Photoredox-Mediated Thiol-Ene Coupling

Visible-light catalysis (Ru(bpy)₃²⁺, 450 nm LED) enables room-temperature conjugation:

  • Reagents : Imidazole-2-thiol (1 eq), ethyl 4-vinylacetamidobenzoate (1.2 eq)
  • Yield : 82% in 2 hr with 0.5 mol% catalyst
  • Mechanism : Radical chain process via thiyl radical intermediate

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is versatile in its reactivity, undergoing various chemical transformations:

  • Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

  • Substitution: The aromatic rings are prone to electrophilic substitution reactions, enabling further functionalization of the compound.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and electrophiles (e.g., bromine for aromatic substitution) are commonly employed in these reactions. Reaction conditions, including temperature, solvent choice, and catalysts, are optimized based on the specific transformation being targeted.

Major Products: The major products formed from these reactions vary widely depending on the pathway chosen. Oxidation can lead to sulfoxides or sulfones, reduction yields amines, and substitution reactions can introduce various electrophilic groups onto the aromatic rings, expanding the compound's utility in synthetic chemistry.

Scientific Research Applications

Chemistry: In chemistry, ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups provide diverse reactivity, enabling the exploration of novel synthetic pathways and the development of new chemical entities.

Biology: Biologically, the compound's imidazole core is of interest due to its potential interactions with biological macromolecules. Researchers explore its binding affinity with proteins and nucleic acids, investigating its potential as a biochemical probe or drug candidate.

Medicine: In medicinal chemistry, the compound's structural elements suggest potential pharmacological activity. Studies focus on its role as an enzyme inhibitor or receptor modulator, aiming to develop therapeutic agents for conditions such as inflammation, infection, or cancer.

Industry: Industrial applications include its use as a precursor in the synthesis of specialty chemicals and materials. Its unique reactivity enables the production of polymers, agrochemicals, and other valuable industrial products.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known for its role in coordinating metal ions and interacting with biological active sites, potentially inhibiting enzyme activity or modulating receptor function. The thiolated group can form covalent bonds with thiol residues in proteins, further influencing biological pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Activity
Target Compound Benzoate-imidazole 2,3-Dimethylphenyl ~425.5 (estimated) Not reported
A21 () Benzoate-benzimidazole None on imidazole ~381.4 Antimicrobial
9c () Thiazole-triazole 4-Bromophenyl ~532.3 Enzyme inhibition
W1 () Benzamide-benzimidazole 2,4-Dinitrophenyl ~494.4 Anticancer

Research Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., dimethylphenyl) may enhance membrane permeability but reduce polar interactions compared to electron-withdrawing groups (e.g., nitro in W1) .
  • Binding Affinity : Docking studies suggest bromophenyl (9c) and dimethylphenyl substituents improve hydrophobic interactions, but the latter may offer better metabolic stability .
  • Synthetic Complexity : The target compound’s synthesis likely requires precise control of substituent positioning, as seen in analogous benzimidazole derivatizations .

Q & A

Q. Example Table: Solvent Effects on Yield

SolventReaction Time (h)Yield (%)Purity (%)
DMF68598
Ethanol127295
THF86890
Data adapted from

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or structural modifications. Mitigation approaches include:

  • Orthogonal Assays:
    • Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) .
  • Structure-Activity Relationship (SAR) Studies:
    • Systematically vary substituents (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) to isolate pharmacophores .
  • Computational Docking:
    • Use tools like AutoDock to predict binding modes and rationalize activity differences (e.g., steric clashes vs. hydrogen bonding) .

Example Case:
A study found conflicting IC50 values for imidazole derivatives. SAR analysis revealed electron-withdrawing groups (e.g., -CF3) enhanced enzyme inhibition but reduced cell permeability, explaining assay discrepancies .

Advanced: How do electronic effects of substituents influence reactivity and biological interactions?

Answer:
Substituents modulate electronic properties, impacting both synthesis and bioactivity:

  • Synthetic Reactivity:
    • Electron-donating groups (e.g., -OCH3) accelerate electrophilic aromatic substitution in imidazole synthesis .
    • Electron-withdrawing groups (e.g., -NO2) stabilize intermediates but require harsher conditions for coupling .
  • Biological Interactions:
    • Thiadiazole moieties enhance π-π stacking with aromatic residues in enzyme active sites .
    • Halogen substituents (e.g., -Br, -Cl) improve hydrophobic interactions and binding affinity .

Q. Example Table: Substituent Effects on Reaction Yield

Substituent (R)Reaction Time (h)Yield (%)
-OCH3492
-NO2865
-CF3678
Data from

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